Ethyl-5-(4-Methylphenyl)-5-oxovalerat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

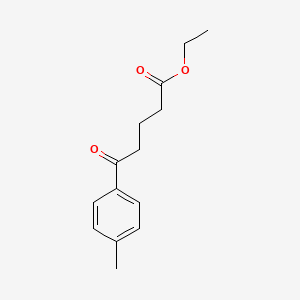

Ethyl 5-(4-methylphenyl)-5-oxovalerate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a valerate backbone with a 4-methylphenyl group attached, making it a valuable intermediate in organic synthesis and various industrial applications.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(4-methylphenyl)-5-oxovalerate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 5-(4-methylphenyl)-5-oxovalerate can be synthesized through several methods. One common approach involves the esterification of 5-(4-methylphenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of ethyl 5-(4-methylphenyl)-5-oxovalerate often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(4-methylphenyl)-5-oxovalerate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.

Major Products Formed

Oxidation: 5-(4-methylphenyl)-5-oxovaleric acid.

Reduction: 5-(4-methylphenyl)-5-hydroxyvalerate.

Substitution: Various substituted valerates depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of ethyl 5-(4-methylphenyl)-5-oxovalerate involves its interaction with various molecular targets. In biochemical pathways, it can act as a substrate for enzymes, leading to the formation of biologically active compounds. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-(4-methylphenyl)-5-oxovalerate can be compared with similar compounds such as:

Ethyl 5-phenyl-5-oxovalerate: Lacks the methyl group on the phenyl ring, leading to different reactivity and applications.

Methyl 5-(4-methylphenyl)-5-oxovalerate: Has a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.

Ethyl 5-(4-chlorophenyl)-5-oxovalerate:

Ethyl 5-(4-methylphenyl)-5-oxovalerate stands out due to its unique combination of a valerate backbone and a 4-methylphenyl group, making it a versatile compound in various fields of research and industry.

Biologische Aktivität

Ethyl 5-(4-methylphenyl)-5-oxovalerate, a compound with significant biological relevance, has garnered attention due to its potential interactions with various biological systems. This article synthesizes available research findings, case studies, and biochemical analyses to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Ethyl 5-(4-methylphenyl)-5-oxovalerate is characterized by its ester functional group and a substituted benzene ring. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems. The compound's structure can be represented as follows:

Target of Action

Research indicates that compounds with similar structures to Ethyl 5-(4-methylphenyl)-5-oxovalerate interact with various receptors and enzymes, influencing biological processes such as enzyme-substrate interactions and cell signaling pathways.

Mode of Action

The benzene ring in the compound suggests potential reactions at the benzylic position due to resonance stabilization. This interaction may lead to modulation of enzyme activity, particularly in metabolic pathways involving cytochrome P450 enzymes, which are crucial for drug metabolism .

Biochemical Pathways

Ethyl 5-(4-methylphenyl)-5-oxovalerate is involved in several biochemical pathways:

- Oxidative Stress Response : Similar compounds have been shown to modulate stress response pathways, impacting cellular viability and function.

- Cell Signaling : The compound influences pathways such as MAPK/ERK, which are integral to cell proliferation and differentiation.

Absorption and Distribution

The pharmacokinetic profile of Ethyl 5-(4-methylphenyl)-5-oxovalerate remains largely unexplored. However, its lipophilicity suggests that it may be absorbed effectively through passive diffusion, with distribution influenced by blood flow and tissue permeability.

Metabolic Pathways

The compound undergoes biotransformation primarily via cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in conjugation reactions for excretion .

Cellular Effects

Ethyl 5-(4-methylphenyl)-5-oxovalerate exhibits various cellular effects:

- Gene Expression Modulation : It acts as a ligand for nuclear receptors, influencing transcriptional activity.

- Cell Viability : At low doses, the compound enhances metabolic activity; however, at higher doses, it may induce hepatotoxicity and nephrotoxicity.

Case Studies

Several studies have investigated the biological activity of Ethyl 5-(4-methylphenyl)-5-oxovalerate:

- In Vitro Studies : Research demonstrated that this compound could inhibit specific proteases by binding to their active sites, thereby preventing substrate access. This inhibition was dose-dependent, indicating a threshold effect beyond which toxicity occurs.

- Animal Models : In vivo studies revealed that low doses promote cell survival and metabolic activity while higher doses lead to significant toxic effects. These findings underscore the importance of dosage in therapeutic applications .

Eigenschaften

IUPAC Name |

ethyl 5-(4-methylphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-3-17-14(16)6-4-5-13(15)12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQBLTUWFXVZLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501481 |

Source

|

| Record name | Ethyl 5-(4-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42482-94-0 |

Source

|

| Record name | Ethyl 5-(4-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.